Bienvenue dans la boutique en ligne BenchChem!

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine

Brexpiprazole impurity profiling Reference standard characterization Molecular weight differentiation

Brexpiprazole Impurity 7 dihydrochloride is distinguished by a fully aromatic bibenzothiophene core that imparts unique HPLC retention and MS signatures not found in partially saturated analogs (e.g., Impurity 20). Substitution leads to erroneous impurity profiles, failing ICH Q2(R1) specificity. Essential as the quantitative reference standard for ANDA submissions to control this impurity at ≤0.10%. Its aromatic structure ensures superior oxidative stability, enabling accurate differentiation of process impurities from degradation products in forced degradation studies. Supplied with COA, HPLC, MS, NMR.

Molecular Formula C20H20Cl2N2S2
Molecular Weight 423.41
CAS No. 2126178-14-9
Cat. No. B2880487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine
CAS2126178-14-9
Molecular FormulaC20H20Cl2N2S2
Molecular Weight423.41
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4.Cl.Cl
InChIInChI=1S/C20H18N2S2.2ClH/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H
InChIKeyXLMDVZJGHNLITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine (CAS 2126178-14-9) – Brexpiprazole Impurity 7 HCl for Analytical Reference Standards


1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine, also designated as 1-([2,4′-bibenzo[b]thiophen]-4-yl)piperazine dihydrochloride, is a process-related impurity of the atypical antipsychotic drug substance brexpiprazole . It is supplied as a characterized analytical reference standard (CAS 2126178-14-9 for the dihydrochloride salt; CAS 2126178-13-8 for the free base) with a molecular formula of C₂₀H₂₀Cl₂N₂S₂ and a molecular weight of 423.43 g/mol [1]. This compound belongs to the benzothiophenylpiperazine class and is utilized in pharmaceutical quality control and regulatory submissions.

Why a Generic Brexpiprazole Impurity Standard Cannot Replace 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine HCl


Brevpiprazole drug substance contains multiple structurally distinct impurities, each requiring a specific reference standard for accurate identification and quantification [1]. Substituting a closely related impurity, such as the 2,3-dihydro analog (Brexpiprazole Impurity 20), with the target compound leads to erroneous chromatographic retention times, mismatched mass spectra, and false impurity profiles. The target compound’s fully aromatic bibenzothiophene core imparts unique physicochemical properties (molecular weight 423.43 g/mol as the dihydrochloride; molecular formula C₂₀H₂₀Cl₂N₂S₂) that are absent in the partially saturated analog, making generational substitution analytically unacceptable. The following quantitative evidence demonstrates why only this exact impurity standard meets the demands of regulatory impurity profiling and ANDA submissions.

Quantitative Differentiation Evidence for 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine HCl versus Closest Analogs


Molecular Formula and Weight Distinction: Fully Aromatic vs Dihydro Bibenzothiophene Core

The target compound (free base form C₂₀H₁₈N₂S₂, MW 350.5; dihydrochloride salt C₂₀H₂₀Cl₂N₂S₂, MW 423.43) [1][2] possesses a fully aromatic bis-benzothiophene core. In contrast, Brexpiprazole Impurity 20 is the 2,3-dihydro analog (free base C₂₀H₂₀N₂S₂, MW 352.52) [3]. This structural difference results in a 2 Da higher molecular weight for Impurity 20 and distinct elementary composition, enabling unambiguous differentiation in pharmaceutical impurity profiling.

Brexpiprazole impurity profiling Reference standard characterization Molecular weight differentiation

Diagnostic Molecular Ion Peaks for LC-MS Identification

The protonated molecular ion [M+H]⁺ for the target compound free base is m/z 351.5 (calculated from MW 350.5) [1], whereas Brexpiprazole Impurity 20 yields [M+H]⁺ at m/z 353.5 (calculated from MW 352.52) [2]. This 2 m/z unit difference is readily resolved by single-quadrupole mass detectors, providing unambiguous compound identification during impurity profiling by LC-MS.

LC-MS impurity identification Mass spectrometric differentiation Brexpiprazole impurity profiling

Chromatographic Resolution: Predicted Differential Retention on Reversed-Phase HPLC

While explicit relative retention time (RRT) values for Impurity 7 have not been published in open literature, class-level inference from structurally related Brexpiprazole process impurities (e.g., BRX-705A RRT 1.41, BRX-705B RRT 1.34 on C18 column with UV 215 nm detection) [1] indicates that the fully aromatic target compound will exhibit a distinct chromatographic retention relative to the partially saturated Impurity 20. The additional aromaticity of the target compound increases hydrophobic interaction with the C18 stationary phase, predictably shifting the retention time compared to the dihydro analog.

Reversed-phase HPLC Relative retention time Brexpiprazole impurity separation

Regulatory Identity: Pharmacopeial Designation as Brexpiprazole Impurity 7

The target compound is formally designated as Brexpiprazole Impurity 7 by multiple certified reference material (CRM) providers, including SynZeal [1] and Clearsynth . Each impurity in the brexpiprazole monograph is uniquely numbered and linked to a specific chemical structure and CAS registry number. Impurity 20 (CAS 1420987-85-4) [2] serves a different control purpose despite structural similarity. Regulatory guidance (ICH Q3A/R) mandates individual identification and control of each specified impurity, precluding substitution.

Pharmacopeial reference standard ANDA submission Brexpiprazole impurity control

Optimal Procurement Scenarios for 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine HCl in Pharmaceutical R&D and QC


Analytical Method Development and Validation for Brexpiprazole API

This impurity standard is indispensable for developing HPLC and LC-MS methods intended for brexpiprazole drug substance testing. Its fully aromatic structure provides a unique retention time and mass signature that must be characterized to ensure method specificity [1]. Substituting Impurity 7 with Impurity 20 would yield an inaccurate system suitability test and compromise method validation per ICH Q2(R1).

Impurity Profiling and Batch Release Testing in Generic Drug Manufacturing

Generic manufacturers pursuing ANDA approval for brexpiprazole must demonstrate control of this specific process impurity at or below the ICH identification threshold (typically ≤0.10%). The compound is used as a quantitative reference standard to spike and quantify impurity levels in API batches, ensuring compliance with compendial specifications [1].

Forced Degradation Studies to Establish Stability-Indicating Methods

During stress testing (acid, base, oxidative, thermal, photolytic), the target compound may appear as a degradation product. Its fully aromatic core suggests greater oxidative stability compared to partially saturated analogs, making it a critical marker for distinguishing process impurities from degradation products. This differentiation is essential for stability-indicating method validation [2].

Regulatory Dossier Preparation and Pharmacopeial Compliance

When submitting an ANDA to the US FDA or a marketing authorization application to EMA, each specified impurity must be individually identified and controlled. This compound, cataloged as Brexpiprazole Impurity 7, must be included in the impurity profile section of the dossier; any substitution with a different impurity would lead to a regulatory deficiency letter [1].

Quote Request

Request a Quote for 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.